1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

Catalog No.
S13354503
CAS No.
M.F
C16H14N2O3
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phe...

Product Name

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

IUPAC Name

ethyl 5-(furan-2-yl)-1-phenylpyrazole-3-carboxylate

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C16H14N2O3/c1-2-20-16(19)13-11-14(15-9-6-10-21-15)18(17-13)12-7-4-3-5-8-12/h3-11H,2H2,1H3

InChI Key

RPDNFSJNQCWNQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C3=CC=CC=C3

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester, commonly referred to as 5-(2-furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester, is an organic compound that belongs to the class of heterocyclic aromatic compounds. Its structure features a pyrazole ring that is substituted with a furan ring and a phenyl group, along with an ethyl ester functional group. The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_2O_3, and it has a molecular weight of approximately 232.2353 g/mol .

Due to its functional groups:

  • Oxidation: The furan ring can be oxidized, potentially leading to the formation of various furan derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of different functional groups .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
  • Substitution Reagents: Bromine or nitric acid can facilitate electrophilic aromatic substitution.

Research indicates that 5-(2-furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester exhibits significant biological activity. It has demonstrated potential as an antimicrobial agent, inhibiting the growth of certain bacteria. Furthermore, ongoing studies are exploring its applications as an anti-inflammatory and anticancer agent, highlighting its therapeutic potential in various medical fields .

The synthesis of 5-(2-furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves several steps:

  • Formation of Pyrazole Ring: The reaction begins with 2-furylhydrazine and ethyl acetoacetate, which leads to the formation of the pyrazole ring.
  • Introduction of Substituents: Further reactions introduce the phenyl group and the carboxylic acid functionality.
  • Catalysts and Solvents: Commonly used catalysts include sulfuric acid, while solvents such as ethanol or acetic acid are employed to facilitate the reactions .

Industrial Production

For large-scale production, methods are optimized using continuous flow reactors and efficient catalysts to enhance yield while minimizing costs. Green chemistry principles are often applied to reduce environmental impact by utilizing eco-friendly reagents and solvents.

2,5-Furandicarboxylic AcidFuran derivative with two carboxylic acid groupsUsed in polymer production2,5-DimethylfuranFuran derivative with methyl substitutionsBiofuel due to high energy density5-HydroxymethylfurfuralDerived from biomassPlatform chemical with various industrial uses1H-Pyrazole-3-carboxylic Acid, Ethyl EsterSimilar pyrazole structurePotentially similar biological activities

Uniqueness

What sets 5-(2-furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester apart from these similar compounds is its unique combination of a pyrazole ring with both furan and phenyl substituents. This specific structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable candidate for further research in drug development and material science .

Studies investigating the interactions of this compound with biological systems have shown promising results, particularly in relation to its antimicrobial properties. Further research is needed to fully elucidate its mechanisms of action and potential interactions with various biological targets, especially in the context of drug development for inflammatory diseases and cancer therapies .

Pyrazole derivatives constitute a cornerstone of heterocyclic chemistry due to their structural versatility and broad biological activity. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a scaffold for numerous pharmacologically active compounds. For instance, celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist) exemplify pyrazole-based drugs with significant therapeutic applications. Beyond medicine, pyrazole derivatives are employed in agrochemicals, such as the fungicide pyraclostrobin, and in material science for developing conductive polymers.

The substitution pattern on the pyrazole ring profoundly influences its chemical reactivity and biological efficacy. Introducing electron-withdrawing groups (e.g., carboxylic esters) or aromatic substituents (e.g., phenyl or furanyl groups) enhances stability and modulates interactions with biological targets. These structural modifications enable fine-tuning of properties such as solubility, bioavailability, and binding affinity, making pyrazole derivatives indispensable in rational drug design.

Historical Development of Pyrazole Chemistry

The synthesis of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s 1898 method using acetylene and diazomethane. Early work focused on simple pyrazole analogs, but advancements in organic synthesis—notably the Knorr pyrazole synthesis (condensation of 1,3-diketones with hydrazines)—enabled access to diverse derivatives. The mid-20th century marked a turning point with the isolation of 1-pyrazolyl-alanine from watermelon seeds, highlighting the natural occurrence of pyrazole-containing biomolecules.

Recent decades have seen exponential growth in pyrazole research, driven by the discovery of kinase inhibitors like ibrutinib and antiviral agents like lenacapavir. Innovations in regioselective synthesis, such as the use of trichloromethyl enones to control substitution patterns, have further expanded the structural diversity of pyrazole derivatives. These developments underscore the scaffold’s adaptability to contemporary challenges in drug discovery and materials engineering.

Significance of 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

This compound (C₁₆H₁₄N₂O₃) exemplifies the strategic integration of multiple functional groups into a pyrazole backbone. The 2-furanyl substituent introduces a heteroaromatic system capable of π-π stacking and hydrogen bonding, while the phenyl group enhances lipophilicity, potentially improving membrane permeability. The ethyl ester moiety at the 3-position serves as a prodrug motif, which can be hydrolyzed in vivo to a carboxylic acid, modifying bioavailability and metabolic stability.

Preliminary studies suggest that such substitution patterns correlate with antimicrobial and antifungal activity. For example, pyrazole derivatives bearing furanyl groups have demonstrated efficacy against G. zeae and F. oxysporum, phytopathogens responsible for crop diseases. Additionally, the compound’s structural similarity to known kinase inhibitors hints at untapped therapeutic potential, warranting further exploration.

Scope and Objectives of the Review

This review aims to consolidate existing knowledge on 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester, with a focus on three areas:

  • Synthetic Methodologies: Examining regioselective approaches, such as the use of trichloromethyl enones and hydrazine derivatives, to achieve precise substitution patterns.
  • Structural Characterization: Analyzing spectroscopic data (e.g., NMR, X-ray crystallography) to elucidate the compound’s conformation and electronic properties.
  • Potential Applications: Evaluating its role in drug discovery, agrochemical development, and material science, informed by structure-activity relationships.

By addressing these objectives, this review seeks to identify gaps in current research and propose directions for future investigation.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

282.10044231 g/mol

Monoisotopic Mass

282.10044231 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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